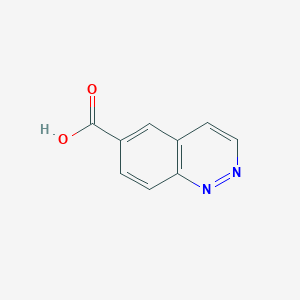

Cinnoline-6-carboxylic acid

Description

Cinnoline-6-carboxylic acid is a heterocyclic compound featuring a cinnoline core (a bicyclic structure with two adjacent nitrogen atoms) and a carboxylic acid group at the 6-position. Its molecular formula is C₉H₆N₂O₂ (inferred from the methyl ester derivative in ), with a molecular weight of 174.16 g/mol. The cinnoline scaffold imparts unique electronic properties due to its aromatic nitrogen atoms, which differ from monocyclic or single-nitrogen heterocycles like quinoline. The carboxylic acid group enhances solubility in polar solvents and enables derivatization for applications in medicinal chemistry, coordination chemistry, and materials science.

Properties

IUPAC Name |

cinnoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-1-2-8-6(5-7)3-4-10-11-8/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWXDYQDXKPOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=N2)C=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnoline-6-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenylpropionic acid via intramolecular cyclization of the diazonium salt . Additionally, the Richter cinnoline synthesis involves the cyclization of the alkyne o-C6H4(NH2)C≡CCO2H in water to give 4-hydroxycinnoline-3-carboxylic acid, which can be decarboxylated to yield cinnoline .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency and scalability .

Chemical Reactions Analysis

Esterification

The carboxylic acid group at the 6-position undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and biological activity:

-

Example : Reaction with ethanol in the presence of HCl yields ethyl cinnoline-6-carboxylate .

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the protonated carbonyl carbon.

| Reaction Conditions | Reagents/Catalysts | Product | Yield | Source |

|---|---|---|---|---|

| Ethanolic HCl, room temperature | HCl gas | Ethyl ester derivatives | 82–95% |

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxyl group, yielding cinnoline derivatives:

-

Example : Heating cinnoline-6-carboxylic acid at elevated temperatures (200–250°C) in the presence of CuO produces unsubstituted cinnoline .

-

Application : This reaction is pivotal in synthesizing cinnoline-based pharmaceuticals and agrochemicals.

Cyclization Reactions

This compound participates in cyclization to form fused heterocycles, leveraging its nitrogen-rich scaffold:

Scientific Research Applications

Medicinal Chemistry

Cinnoline-6-carboxylic acid and its derivatives have shown promising pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Antibacterial Activity:

Recent studies have synthesized novel cinnoline derivatives that exhibit potent antibacterial effects against various strains of bacteria. For instance, a study reported that certain cinnoline compounds demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 µg/ml against Escherichia coli and Mycobacterium tuberculosis . The structure-activity relationship indicated that modifications at specific positions on the cinnoline ring significantly enhanced antibacterial potency.

Anticancer Properties:

Cinnoline derivatives are being investigated for their potential as anticancer agents. Research has shown that these compounds can inhibit specific enzymes involved in cancer progression, making them suitable candidates for drug development . For example, a study identified a cinnoline derivative that selectively inhibited DYRK1A, a kinase implicated in neurodegenerative diseases and cancer .

Case Study:

In a systematic evaluation of cinnoline derivatives, researchers synthesized a library of compounds and tested their efficacy against drug-sensitive strains of M. tuberculosis. The most active compound exhibited MIC values comparable to established antibiotics, suggesting its potential as a lead compound for further development .

Material Science

This compound is also explored in the field of material science for its unique chemical properties.

Fluorescent Probes:

The compound is utilized in the development of fluorescent probes for biological imaging. These probes facilitate real-time visualization of cellular processes, enhancing our understanding of complex biological systems . The ability to modify the cinnoline structure allows for the fine-tuning of fluorescence properties.

Corrosion Inhibitors:

In industrial applications, this compound serves as an effective corrosion inhibitor in metalworking fluids. Its incorporation into formulations helps prolong the lifespan of machinery by preventing oxidative damage .

Analytical Chemistry

This compound is employed in analytical chemistry for detecting and quantifying metal ions.

Metal Ion Detection:

The compound forms stable complexes with various metal ions, making it valuable for environmental monitoring and quality control in industrial processes. Its application in analytical methods allows for sensitive detection of trace metals in complex matrices .

Comprehensive Data Table

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents | MIC values as low as 12.5 µg/ml against E. coli |

| Anticancer agents | Selective inhibition of DYRK1A | |

| Material Science | Fluorescent probes | Enhances biological imaging capabilities |

| Corrosion inhibitors | Extends machinery lifespan | |

| Analytical Chemistry | Metal ion detection | Forms stable complexes with metal ions |

Mechanism of Action

Cinnoline-6-carboxylic acid can be compared with other similar heterocyclic compounds such as quinoxalines and quinazolines. While all these compounds share a fused benzene-pyridazine structure, this compound is unique due to its specific substitution pattern and the presence of a carboxylic acid group . This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Cinnoline vs. Quinoline/Isoquinoline: Cinnoline’s adjacent nitrogen atoms create a polarized π-system, enhancing electrophilic substitution reactivity compared to quinoline (one nitrogen) or isoquinoline (isolated nitrogen) . Quinoline-6-carboxylic acid and isoquinoline-6-carboxylic acid share similar molecular weights but differ in nitrogen placement, affecting binding interactions in biological targets .

- Substituent Effects: Amino Group (5-Amino-6-quinolinecarboxylic acid): The amino group at C5 enables hydrogen bonding and participation in acylation/alkylation reactions, improving interactions with enzymes or receptors . Hydroxy Group (6-Hydroxyquinoline-4-carboxylic acid): The hydroxy group acts as a coordination site in MOFs and may enhance antioxidant or chelation properties .

Physicochemical Properties

- Solubility: Quinoline-6-carboxylic acid is soluble in methanol, while its hydroxy and amino derivatives may exhibit greater polarity and water solubility . this compound’s solubility is inferred to be moderate, similar to aromatic carboxylic acids.

- Thermal Stability: Quinoline-6-carboxylic acid has a high melting point (291–296°C), reflecting strong intermolecular hydrogen bonding . Data for cinnoline derivatives are unavailable but likely lower due to reduced symmetry.

Biological Activity

Cinnoline-6-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships, case studies, and relevant research findings.

Overview of this compound

This compound belongs to the class of heterocyclic compounds known as cinnolines, which are characterized by their bicyclic structure. The presence of the carboxylic acid group at the 6-position imparts unique chemical reactivity and biological properties that have been explored in various studies.

Pharmacological Activities

Cinnoline derivatives, including this compound, exhibit a broad spectrum of pharmacological activities:

- Antibacterial Activity : Various studies have demonstrated that cinnoline derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a recent study showed that certain synthesized cinnoline compounds exhibited minimum inhibitory concentrations (MIC) as low as 12.5 μg/ml against Escherichia coli and Staphylococcus aureus .

- Antifungal Activity : Cinnoline derivatives have also shown potent antifungal activities against species such as Candida and Aspergillus. Compounds derived from cinnoline were tested for antifungal efficacy, revealing significant activity, particularly against C. neoformans .

- Antitumor Activity : Research indicates that cinnoline derivatives can inhibit tumor cell growth. For example, modifications in the structure of cinnoline compounds have led to improved antiproliferative activity against various cancer cell lines, including HeLa and A549 .

- Anti-inflammatory Effects : Some cinnoline derivatives have been evaluated for their anti-inflammatory properties. Compounds with specific substituents showed promising results in inhibiting cyclooxygenase-2 (COX-2), suggesting potential use in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. Modifications at different positions on the cinnoline ring can enhance or diminish its pharmacological effects.

| Substituent Position | Effect on Activity |

|---|---|

| 10-Halogen | Increased DYRK1A inhibitory activity |

| Hydroxyl groups | Enhanced antiproliferative activity |

| Methylene spacers | Improved anti-inflammatory activity |

For instance, the introduction of halogen substituents at position 10 has been associated with enhanced selectivity and potency against specific kinases involved in neurodegenerative diseases .

Case Studies

- Antibacterial Evaluation : A study synthesized fourteen novel cinnoline derivatives and assessed their antibacterial efficacy against drug-sensitive Mycobacterium tuberculosis. The most active compound exhibited an MIC value of 12.5 μg/ml against the H37Rv strain .

- Antifungal Activity Testing : Cinnoline compounds were tested for antifungal activity against various strains, showing considerable effectiveness with the highest activity recorded against C. neoformans. The study highlighted that structural modifications could lead to enhanced antifungal properties .

- In Vivo Studies : Some cinnoline derivatives are under evaluation in clinical trials for their potential therapeutic applications in treating bacterial infections and cancer due to their promising in vitro results .

Q & A

Basic Research Questions

Q. What are the key structural and electronic properties of cinnoline-6-carboxylic acid that influence its reactivity in synthetic chemistry?

- Methodological Answer : The reactivity of this compound is governed by its bicyclic aromatic system, electron-withdrawing carboxylic acid group at position 6, and nitrogen atoms at positions 1 and 2. Computational methods like density functional theory (DFT) can predict electron density distribution, while spectroscopic techniques (e.g., NMR, IR) validate tautomeric forms and hydrogen-bonding interactions. For example, the carboxylic acid group enhances acidity (pKa ~3–4) and participates in salt formation or coordination chemistry, critical for ligand design .

Q. What classical synthesis protocols are suitable for preparing this compound derivatives?

- Methodological Answer : The Gould–Jacob and Friedländer reactions are classical approaches for constructing cinnoline scaffolds. For carboxylation at position 6, directed ortho-metalation (DoM) strategies using lithium bases or transition metal-catalyzed C–H activation (e.g., Pd/Cu-mediated carboxylation) can introduce the carboxylic acid group. Post-functionalization via halogenation (e.g., Cl at position 4) or methylation (position 2) requires regioselective catalysts like FeCl₃ or AlCl₃ .

Q. How can researchers validate the purity and stability of this compound under varying experimental conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~250–300 nm) is standard for purity assessment. Stability studies under acidic/basic conditions (pH 1–12) or thermal stress (25–100°C) should be monitored via mass spectrometry (LC-MS) to detect decomposition products like decarboxylated cinnoline or dimerization byproducts. Accelerated stability testing (40°C/75% RH) over 4–6 weeks provides shelf-life estimates .

Advanced Research Questions

Q. How does the regioselectivity of electrophilic substitution in this compound derivatives compare to simpler quinoline analogs?

- Methodological Answer : The electron-deficient cinnoline ring directs electrophiles (e.g., nitration, sulfonation) to positions 5 and 8 due to resonance stabilization by the carboxylic acid group. Computational modeling (e.g., Fukui indices) can predict reactivity hotspots. Experimental validation via competitive reactions (e.g., HNO₃/H₂SO₄ nitration) followed by X-ray crystallography or NOE NMR confirms substitution patterns. Contrastingly, quinoline derivatives favor electrophilic attack at positions 3 and 8 .

Q. What strategies mitigate contradictions in reported biological activity data for this compound-based inhibitors?

- Methodological Answer : Discrepancies in IC₅₀ values often arise from assay conditions (e.g., buffer pH, co-solvents) or protein isoform variability. Researchers should:

- Standardize protocols using reference inhibitors (e.g., staurosporine for kinases).

- Perform dose-response curves in triplicate with orthogonal assays (e.g., fluorescence polarization vs. radiometric).

- Use cryo-EM or X-ray crystallography to verify binding modes .

Q. How can computational methods optimize this compound as a ligand for metalloenzyme targeting?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with metal ions (e.g., Zn²⁺ in matrix metalloproteinases). Quantum mechanics/molecular mechanics (QM/MM) calculates binding energies, while free-energy perturbation (FEP) predicts substituent effects on affinity. Experimental validation via isothermal titration calorimetry (ITC) confirms thermodynamic parameters .

Q. What analytical techniques resolve spectral overlaps in characterizing this compound polymorphs?

- Methodological Answer : Differential scanning calorimetry (DSC) identifies melting points and enantiotropic transitions. Solid-state NMR (¹³C CP/MAS) distinguishes hydrogen-bonding networks, while synchrotron XRD resolves crystal packing. For solution-state ambiguities, 2D NMR (COSY, HSQC) and variable-temperature studies deconvolute dynamic equilibria (e.g., keto-enol tautomerism) .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives targeting antimicrobial activity?

- Methodological Answer :

- Library Design : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl groups) at positions 2, 4, and 7.

- Assays : Minimum inhibitory concentration (MIC) against Gram+/Gram− bacteria (CLSI guidelines), with cytotoxicity (HEK293 cells) counter-screens.

- Data Analysis : Multivariate regression (e.g., PLS) correlates logP, Hammett σ values, and steric parameters (Es) with bioactivity. Confounders like membrane permeability are assessed via PAMPA .

Q. What statistical approaches address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement design of experiments (DoE) with factors like reaction temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) optimizes yield and purity. Control charts (X-bar/R) monitor intermediate quality, while ANOVA identifies significant variance sources. For reproducibility, document critical process parameters (CPPs) per ICH Q11 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.